REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:5]=[CH:6][C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.O>C(OCC)C>[F:12][C:7]1[CH:6]=[CH:5][C:4]([CH:3]=[O:2])=[CH:11][C:8]=1[CH2:9][OH:10] |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C=CC(=C(C=O)C1)F)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
diethylether water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC.O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the reaction solution was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in 25 ml of dichloromethane
|
Type
|
ADDITION
|
Details
|
8 ml of trifluoroacetic acid was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
the reaction solution was diluted with water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=O)C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |